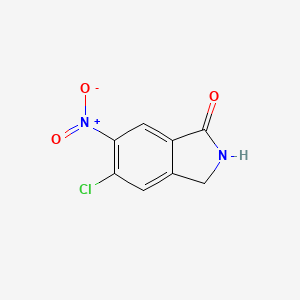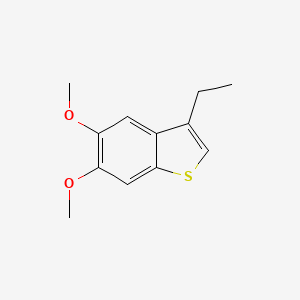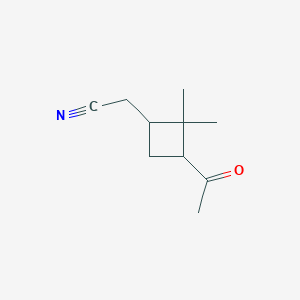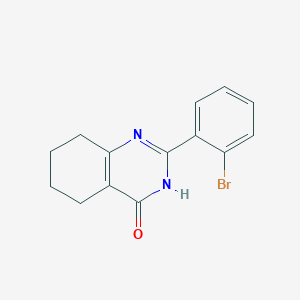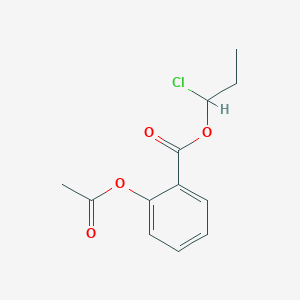
1-Chloropropyl 2-acetyloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloropropyl 2-acetyloxybenzoate: is an organic compound with the molecular formula C12H13ClO4 and a molecular weight of 256.68 g/mol It is a derivative of benzoic acid, specifically an ester formed from 1-chloropropanol and 2-acetyloxybenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloropropyl 2-acetyloxybenzoate can be synthesized through the esterification reaction between 1-chloropropanol and 2-acetyloxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality ester.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloropropyl 2-acetyloxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1-chloropropanol and 2-acetyloxybenzoic acid.
Substitution: The chlorine atom in the 1-chloropropyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as NaOH, NH3, or RSH under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Hydrolysis: 1-Chloropropanol and 2-acetyloxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Chloropropyl 2-acetyloxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study ester hydrolysis and the activity of esterases. It can also serve as a model compound for investigating the metabolism of ester-containing drugs.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including plasticizers, surfactants, and lubricants. Its unique properties make it suitable for various applications in material science and chemical engineering.
Wirkmechanismus
The mechanism of action of 1-chloropropyl 2-acetyloxybenzoate primarily involves its hydrolysis to release 1-chloropropanol and 2-acetyloxybenzoic acid. The ester bond is cleaved by esterases or under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid. The released 1-chloropropanol can further undergo metabolic transformations, while 2-acetyloxybenzoic acid may exhibit biological activity similar to other benzoic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Chloropropyl benzoate: Similar ester structure but lacks the acetyloxy group.
2-Acetyloxybenzoic acid: The parent acid without the ester linkage.
1-Chloropropanol: The alcohol component of the ester.
Uniqueness: 1-Chloropropyl 2-acetyloxybenzoate is unique due to the presence of both the 1-chloropropyl and 2-acetyloxybenzoate moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its reactivity and potential for hydrolysis make it a valuable intermediate in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C12H13ClO4 |
|---|---|
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
1-chloropropyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C12H13ClO4/c1-3-11(13)17-12(15)9-6-4-5-7-10(9)16-8(2)14/h4-7,11H,3H2,1-2H3 |
InChI-Schlüssel |
WKOUUGDYCONGEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(OC(=O)C1=CC=CC=C1OC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one](/img/structure/B13890757.png)
![tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)
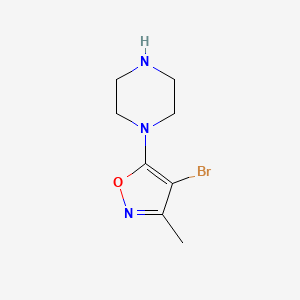
![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)

![1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)
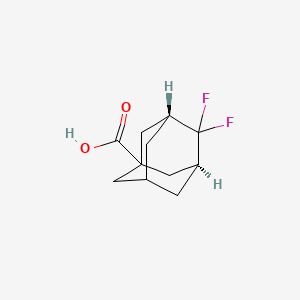
![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)
